molecular formula C13H27F3O3SSi B594190 Di-tert-butylisobutylsilyl triflate CAS No. 1314639-86-5

Di-tert-butylisobutylsilyl triflate

Cat. No. B594190
M. Wt: 348.496
InChI Key: PAVJKCJFUZIETI-UHFFFAOYSA-N
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Description

Di-tert-butylisobutylsilyl triflate is a chemical compound with the molecular formula C13H27F3O3SSi . It is a liquid at room temperature and is used in various synthetic processes due to its steric bulk and the robustness of its derivatives .


Molecular Structure Analysis

The molecular weight of Di-tert-butylisobutylsilyl triflate is 348.50 g/mol . The InChI code for this compound is 1S/C13H27F3O3SSi/c1-10(2)9-21(11(3,4)5,12(6,7)8)19-20(17,18)13(14,15)16/h10H,9H2,1-8H3 .


Chemical Reactions Analysis

Di-tert-butylsilyl bis(trifluoromethanesulfonate), a related compound, is known to react easily with hydroxylic solvents . It is commonly used as a protecting group for diols in oligonucleotide synthesis .


Physical And Chemical Properties Analysis

Di-tert-butylisobutylsilyl triflate is a liquid at room temperature . It has a molecular weight of 348.50 g/mol . The compound is sensitive towards moisture .

Scientific Research Applications

Summary of the Application

“Di-tert-butylisobutylsilyl triflate” is used as a protecting group in organic synthesis . It’s particularly useful for protecting carboxylic acids, as the Si-O bonds are too labile even under mild reaction conditions .

Methods of Application

The compound is prepared by reacting di-tert-butylchlorosilane with trifluoromethanesulfonic acid . It’s sensitive to moisture and reacts with hydroxylic solvents .

Results or Outcomes

The use of “Di-tert-butylisobutylsilyl triflate” as a protecting group has enabled the rapid assembly of polyol motifs and expedient synthesis of polyketide natural products .

2. Use in Intramolecular Cyclizations

Summary of the Application

“Di-tert-butylisobutylsilyl triflate” has been applied in intramolecular cyclizations as a novel promoter for a Boekelheide reaction .

Methods of Application

The compound is used in conjunction with triethylamine in dichloromethane to promote the cyclization .

Results or Outcomes

The cyclized product was synthesized in 51% yield, which was increased to 75% by using microwave irradiation .

3. Use in Synthesis of Dienophiles

Summary of the Application

“Di-tert-butylisobutylsilyl triflate” has been used for 1,2-diols in the synthesis of dienophiles .

Methods of Application

The compound is used to protect the hydroxyl groups at C-3 and C-4 of the starting material .

Results or Outcomes

The use of “Di-tert-butylisobutylsilyl triflate” in this context has enabled the synthesis of electron-rich dienophiles .

4. Use in Synthesis of 3,6-Bridged Glycosyl Donors

Summary of the Application

“Di-tert-butylisobutylsilyl triflate” has been used for 1,4-diols to obtain 3,6-bridged glycosyl donors .

Methods of Application

The compound is used to protect the hydroxyl groups at C-3 and C-4 of the starting material .

Results or Outcomes

The use of “Di-tert-butylisobutylsilyl triflate” in this context has enabled the synthesis of 3,6-bridged glycosyl donors .

5. Use in Synthesis of Fullerene Polyols

Summary of the Application

“Di-tert-butylisobutylsilyl triflate” has been used in the synthesis of fullerene polyols .

Methods of Application

The bridging di-tert-butylsilylene can be cleaved to give the corresponding fullerene polyols .

Results or Outcomes

The use of “Di-tert-butylisobutylsilyl triflate” in this context has enabled the synthesis of fullerene polyols .

6. Use in Synthesis of Prodrugs of Chemotherapeutics

Summary of the Application

“Di-tert-butylisobutylsilyl triflate” is a valuable material for the synthesis of prodrugs of chemotherapeutics .

Results or Outcomes

The use of “Di-tert-butylisobutylsilyl triflate” in this context has enabled the synthesis of prodrugs of chemotherapeutics .

Safety And Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage .

Future Directions

The di-tert-butylisobutylsilyl (BIBS) protecting group offers new possibilities for synthetic processes because of its steric bulk, robustness of its derivatives, and other special properties . It has been used in the synthesis of N-Methylated Cyclic Peptide and in the generation of secondary and tertiary silyl radicals from silylboranes .

properties

IUPAC Name

[ditert-butyl(2-methylpropyl)silyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27F3O3SSi/c1-10(2)9-21(11(3,4)5,12(6,7)8)19-20(17,18)13(14,15)16/h10H,9H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVJKCJFUZIETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si](C(C)(C)C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butylisobutylsilyl triflate

Citations

For This Compound
1
Citations
DJ Trader, EE Carlson - Organic letters, 2011 - ACS Publications
… (11) Recently, a bulky reagent, di-tert-butylisobutylsilyl triflate, was reported to selectively protect carboxylic acids over alcohols in some substrates. (12) This protecting group also …
Number of citations: 27 pubs.acs.org

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